N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide
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Overview
Description
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The presence of these heteroatoms often imparts unique chemical and biological properties to the compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide typically involves multi-step organic reactions One common approach is to start with the synthesis of the thieno[3,4-c]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors
For example, the synthesis might begin with the reaction of a thieno[3,4-c]pyrazole derivative with an o-tolyl halide under basic conditions to introduce the o-tolyl group. This is followed by the reaction with a phenylbutanamide derivative under acidic or basic conditions to introduce the phenylbutanamide group. The final step often involves oxidation to introduce the dioxido groups, which can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be achieved using reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride). Nucleophilic substitution can be performed using nucleophiles such as amines or thiols.
Cyclization: Cyclization reactions often require the use of catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: Due to its potential biological activity, the compound could be explored as a lead compound for the development of new pharmaceuticals. It might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings. It could also be used as a catalyst or as a component in electronic devices.
Mechanism of Action
The mechanism of action of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide depends on its specific biological target. For example, if the compound is being investigated for its anticancer activity, it might act by inhibiting a specific enzyme involved in cell proliferation. The compound could bind to the active site of the enzyme, preventing it from catalyzing its normal reaction and thereby inhibiting cancer cell growth.
In other cases, the compound might interact with receptors on the surface of cells, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be determined through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide can be compared with other similar compounds, such as:
Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure but differ in the substituents attached to the ring. They might exhibit similar biological activities but with varying potency and selectivity.
Phenylbutanamide derivatives: These compounds have the same phenylbutanamide group but differ in the heterocyclic core. They might have different chemical and biological properties due to the differences in the core structure.
Dioxido derivatives: Compounds with similar dioxido groups might exhibit similar reactivity in oxidation and reduction reactions. the overall structure of the molecule can significantly influence its properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O3S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |
InChI |
InChI=1S/C22H23N3O3S/c1-3-17(16-10-5-4-6-11-16)22(26)23-21-18-13-29(27,28)14-19(18)24-25(21)20-12-8-7-9-15(20)2/h4-12,17H,3,13-14H2,1-2H3,(H,23,26) |
InChI Key |
JZKNKGKMIKSZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4C |
Origin of Product |
United States |
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